2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid
Overview
Description
This compound is a 3,3-disubstituted isoindolinone . Isoindolinones are important heterocyclic compounds found in a variety of natural products and in a great number of synthetic biologically active compounds . The isoindolinone core is composed of a γ-lactam fused with the benzene ring and can be either unsubstitited, or mono- or di-substituted in 3-position .
Synthesis Analysis
The synthesis of this compound involves a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions . An efficient method was developed for the synthesis of ethyl (2-alkyl- and 2-aryl-3-oxoisoindolin-1-yl)phosphonates from 2-formylbenzoic acid, triethyl phosphite and amines using OSU-6, a novel MCM-41-type hexagonal mesoporous silica, as a catalyst .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO3 . The average mass is 191.183 Da and the monoisotopic mass is 191.058243 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Krapcho decarboxylation reaction . This reaction involves the removal of a carboxyl group from a molecule and its replacement with a hydrogen atom .Mechanism of Action
Target of Action
Isoindolinones, the core structure of this compound, are found in a variety of natural products and synthetic biologically active compounds
Mode of Action
Isoindolinone-based ligands have been shown to bind to cg base pairs in the major groove, forming three hydrogen bonds . This suggests that 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid may interact with its targets in a similar manner.
Biochemical Pathways
The compound is synthesized via the krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . This suggests that it may affect pathways related to decarboxylation reactions.
Result of Action
Isoindolinone-based ligands have been shown to bind to cg base pairs in the major groove, suggesting that this compound may have similar effects .
Action Environment
The synthesis of this compound involves the krapcho decarboxylation reaction, which is performed under mild conditions . This suggests that the compound’s action may be influenced by similar environmental conditions.
Advantages and Limitations for Lab Experiments
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid has several advantages for lab experiments, including its well-established synthesis method, its potential biological activities, and its relatively low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential instability under certain conditions. In addition, more studies are needed to fully understand the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid, including:
1. Further studies on the mechanism of action of this compound, including its interactions with enzymes and signaling pathways.
2. Studies on the safety and efficacy of this compound in vivo, including its pharmacokinetics and toxicity.
3. Studies on the potential therapeutic applications of this compound, including its use as an anti-inflammatory, anti-cancer, or anti-viral agent.
4. Studies on the synthesis of this compound derivatives with improved solubility and stability.
5. Studies on the potential synergistic effects of this compound with other compounds, such as natural products or synthetic drugs.
Conclusion:
This compound is a chemical compound with potential applications in scientific research. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral effects, and its mechanism of action is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. Future studies on this compound may lead to the development of new therapeutic agents for a variety of diseases.
Scientific Research Applications
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent. In addition, this compound has been reported to have anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV), suggesting its potential as an anti-viral agent.
Safety and Hazards
The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-(2-methyl-3-oxo-1H-isoindol-1-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9(6-10(13)14)7-4-2-3-5-8(7)11(12)15/h2-5,9H,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWGMRYVMVYKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC=CC=C2C1=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933709-69-4 | |
Record name | 2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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